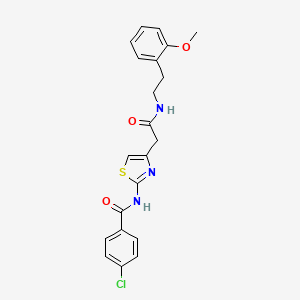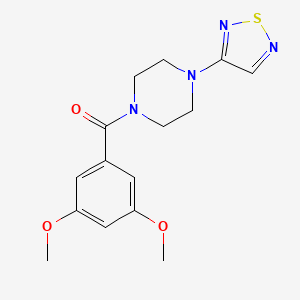
1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3,5-Dimethoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic molecule that is likely to possess a piperazine core structure, which is a common feature in medicinal chemistry due to its versatility and biological relevance. Piperazine derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and antileishmanial activities. The presence of a 1,2,5-thiadiazol-3-yl moiety suggests that the compound could interact with various biological targets, potentially through inhibition or modulation of their activity.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions, including the formation of the piperazine ring followed by functionalization with various substituents. In the provided papers, similar compounds have been synthesized using different starting materials and catalysts, such as SO4^2−/Y2O3 in ethanol , and characterized by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry . These methods are crucial for confirming the chemical structures of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The substitution patterns on the piperazine ring, such as the 1,3,4-thiadiazole moiety, can significantly influence the compound's conformation and, consequently, its biological activity. The molecular structure is typically confirmed using NMR spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclocondensation, to introduce different functional groups that can modulate their biological activity. The specific reactions and conditions used to synthesize these compounds are tailored to achieve the desired substitution pattern on the piperazine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the piperazine ring. These properties are important for the compound's bioavailability and pharmacokinetics. The presence of electron-donating or withdrawing groups, like the dimethoxybenzoyl and thiadiazolyl groups, can affect the compound's reactivity and interaction with biological targets .
Relevant Case Studies
The papers provided include case studies where similar piperazine derivatives have been evaluated for their biological activities. For instance, certain derivatives exhibited potent cytotoxic activities against human cancer cell lines , while others showed significant antibacterial and antifungal activities . Additionally, some compounds demonstrated inhibitory effects on plant pathogens and antiviral activity against tobacco mosaic virus , as well as promising antileishmanial activity . These studies highlight the therapeutic potential of piperazine derivatives and the importance of structural modifications to enhance their biological efficacy.
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Medicinal Chemistry
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. It is found in various therapeutic agents, including antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory medications. Modifications to the piperazine nucleus can significantly impact the medicinal potential of resultant molecules. These derivatives have been explored for CNS agents, cardio-protective agents, anti-tuberculosis, antidiabetic, and antihistamine profiles, among others. The flexibility of the piperazine block in drug design suggests potential therapeutic investigations for various diseases, including the specific compound (Rathi, Syed, Shin, & Patel, 2016).
Piperazine-Based Anti-TB Molecules
Several potent molecules containing piperazine as an essential subunit have been reported, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of these piperazine-based anti-TB molecules could guide the development of safer, selective, and cost-effective anti-mycobacterial agents, highlighting the compound's potential in antimicrobial research (Girase et al., 2020).
Piperazine Derivatives in Antifungal and Immunomodulating Activities
Studies on 1,4-benzothiazine azole derivatives, a class closely related to the queried compound, have shown in vitro and in vivo antifungal activity, particularly against Candida species. Their activity depends on chemical characteristics such as N-4 substitution and the presence of an ether substitution at the side chain. These derivatives also exhibit immunomodulating activity, suggesting that the direct antifungal activity combined with the capability to stimulate the immune response could significantly increase in vivo efficacy, pointing towards potential antifungal and immunomodulatory applications for the compound (Schiaffella & Vecchiarelli, 2001).
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-21-12-7-11(8-13(9-12)22-2)15(20)19-5-3-18(4-6-19)14-10-16-23-17-14/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPPLTLJXSCESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

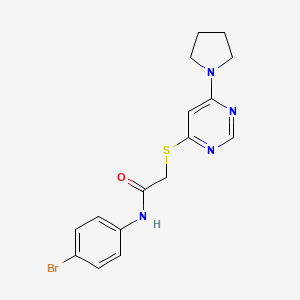
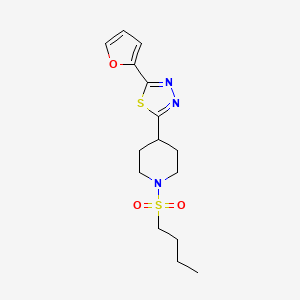
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)
![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)
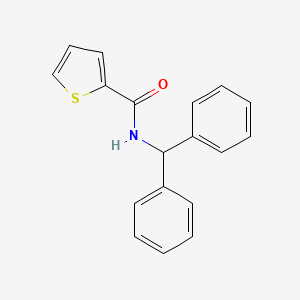
![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)
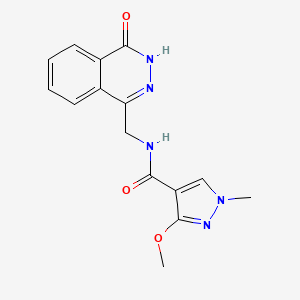
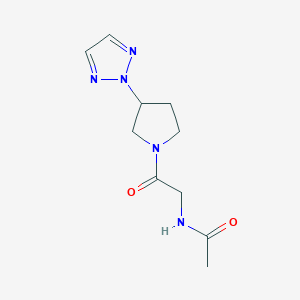
![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)
![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)
